molecular formula C8H7BrF2O3 B11795607 Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate

Cat. No.: B11795607
M. Wt: 269.04 g/mol
InChI Key: PKDSPWSLPYPSLQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. The ester functional group also contributes to its solubility and versatility in various applications.

Biological Activity

Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a difluoromethyl group. The molecular formula is C8_{8}H6_{6}BrF2_{2}O2_{2}, and it has a molecular weight of approximately 251.04 g/mol. The presence of the bromine and difluoromethyl groups enhances its reactivity, making it a valuable intermediate for synthesizing various pharmaceutical agents.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual functionality suggests that the compound could act as an inhibitor or modulator of enzymatic activity, which is crucial for drug development.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown significant inhibition of cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : The compound's ability to form covalent bonds may allow it to inhibit specific enzymes involved in cancer progression. For example, studies on structurally related compounds have demonstrated their effectiveness in inhibiting embryonic ectoderm development (EED), a target for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on EED Inhibition : A recent study reported the synthesis of EED inhibitors that share structural characteristics with this compound. These compounds demonstrated IC50_{50} values as low as 0.2 nM against EED, highlighting their potency and potential as therapeutic agents .
  • Cytotoxicity Assessments : Research evaluating the cytotoxic effects of derivatives showed that many compounds exhibited low toxicity against normal cell lines while maintaining high efficacy against cancer cells. For example, certain derivatives demonstrated IC50_{50} values below 1 µM in cancer cell lines while remaining noncytotoxic to normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesIC50_{50} (Cancer Cell Lines)Toxicity (Normal Cells)
This compoundBromine and difluoromethyl groupsTBDTBD
EEDi-5285Fluoro-substituted furan0.2 nMNoncytotoxic at high concentrations
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylateBromine and trifluoromethyl groups<0.01 µMNoncytotoxic at >150 µM

Properties

Molecular Formula

C8H7BrF2O3

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C8H7BrF2O3/c1-2-13-8(12)4-3-5(9)14-6(4)7(10)11/h3,7H,2H2,1H3

InChI Key

PKDSPWSLPYPSLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)Br)C(F)F

Origin of Product

United States

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